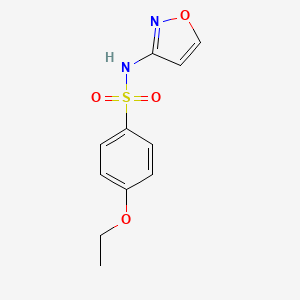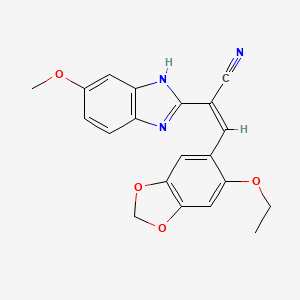![molecular formula C21H23NO B5381642 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one CAS No. 60688-99-5](/img/structure/B5381642.png)
3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one, also known as DEAVP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of chalcones and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cell signaling pathways. It has been shown to inhibit the activity of tyrosine kinases, which play a key role in cancer cell growth and proliferation.
Biochemical and Physiological Effects
3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activity. It has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one in lab experiments is its unique chemical structure, which makes it an attractive target for drug discovery efforts. It has also been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for scientific research.
However, there are also limitations to using 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research involving 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one. One area of interest is the development of new anti-cancer drugs based on its chemical structure. Another potential direction is the exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one is a unique chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one is needed to fully understand its potential therapeutic applications and to develop new drugs based on its chemical structure.
Métodos De Síntesis
The synthesis of 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one involves the reaction of 4-vinylbenzaldehyde and diethylamine in the presence of acetic acid and sodium acetate. The reaction mixture is then heated under reflux for several hours until the desired product is obtained. The yield of 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one can be improved by using a solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one has been used in various scientific research applications, including cancer research, drug discovery, and medicinal chemistry. In cancer research, 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been used as a lead compound for the development of new anti-cancer drugs.
In drug discovery, 3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one has been used as a scaffold for the design and synthesis of new compounds with potential therapeutic applications. Its unique chemical structure makes it an attractive target for drug discovery efforts.
Propiedades
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]-1-(4-ethenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-4-17-7-12-19(13-8-17)21(23)16-11-18-9-14-20(15-10-18)22(5-2)6-3/h4,7-16H,1,5-6H2,2-3H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJRREYUUZBDTE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B5381584.png)

![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5381614.png)
![N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide](/img/structure/B5381620.png)

![2-(2-isopropylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5381626.png)
![3-(5-{[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5381627.png)


![1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381639.png)
![N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide](/img/structure/B5381661.png)